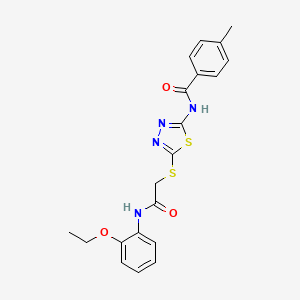
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a complex organic compound that incorporates a thiadiazole ring, which has been associated with a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features several key structural components:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Benzamide Moiety : Often linked to various therapeutic effects, particularly in cancer treatment.
- Ethoxy and Methyl Substituents : These groups may enhance solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For instance, the compound has shown:
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by modulating apoptotic markers such as Bcl-2 and cleaved caspases.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase by down-regulating critical proteins like cyclin-dependent kinase 1 (CDK1) and cyclin A2.
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Effect on Cancer Cells |
|---|---|
| Apoptosis Induction | Increased levels of cleaved caspases |
| Cell Cycle Arrest | Down-regulation of CDK1 and cyclin A2 |
| Modulation of Bcl-2 | Decreased anti-apoptotic signals |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have demonstrated:
- Broad-Spectrum Antibacterial Effects : Effective against various bacterial strains due to the ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Study on Antiproliferative Effects
A study focusing on derivatives similar to this compound reported significant antiproliferative activity against A549 lung carcinoma cells. The results indicated that these compounds could serve as potential lead candidates in cancer therapy due to their ability to inhibit tumor growth effectively .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of thiadiazole derivatives has revealed that:
Eigenschaften
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-16-7-5-4-6-15(16)21-17(25)12-28-20-24-23-19(29-20)22-18(26)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIJOJYIDZSFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













